(4Z)-4-[4-(benzyloxy)benzylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
The compound (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-TERT-BUTYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic molecule with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a benzyl ether group, a tert-butyl group, and an oxazolone ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-TERT-BUTYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Ether Group: The initial step involves the protection of the phenol group by converting it into a benzyl ether using benzyl bromide and a base such as potassium carbonate.
Aldol Condensation: The next step involves an aldol condensation reaction between the benzyl-protected phenylacetaldehyde and 4-tert-butylbenzaldehyde in the presence of a base like sodium hydroxide to form the intermediate.
Cyclization: The final step involves the cyclization of the intermediate to form the oxazolone ring. This can be achieved using reagents such as acetic anhydride and a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl ether group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the oxazolone ring, converting it into a more saturated heterocyclic structure.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Saturated heterocyclic compounds.
Substitution: Functionalized aromatic compounds with groups like nitro, bromo, or alkyl.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s ability to interact with proteins and enzymes makes it a potential candidate for studying biochemical pathways and developing new drugs.
Medicine
The compound’s structural features suggest potential pharmacological activities, including anti-inflammatory and anticancer properties. Research is ongoing to explore its efficacy and safety in medical applications.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials, particularly in the fields of electronics and nanotechnology.
Mechanism of Action
The mechanism of action of (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-TERT-BUTYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s oxazolone ring can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the benzyl ether and tert-butyl groups can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Dichloroaniline: Aniline derivatives used in the production of dyes and herbicides.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
Compared to these similar compounds, (4Z)-4-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(4-TERT-BUTYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE stands out due to its unique combination of functional groups and its potential applications in diverse fields such as chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile and valuable compound for scientific research.
Properties
Molecular Formula |
C27H25NO3 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
(4Z)-2-(4-tert-butylphenyl)-4-[(4-phenylmethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C27H25NO3/c1-27(2,3)22-13-11-21(12-14-22)25-28-24(26(29)31-25)17-19-9-15-23(16-10-19)30-18-20-7-5-4-6-8-20/h4-17H,18H2,1-3H3/b24-17- |
InChI Key |
CWCBHOVPXMSJGK-ULJHMMPZSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/C(=O)O2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)O2 |
Origin of Product |
United States |
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